molecular formula C11H15N5 B14752734 2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine CAS No. 888314-20-3

2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine

Cat. No.: B14752734
CAS No.: 888314-20-3
M. Wt: 217.27 g/mol
InChI Key: JHIYREJSQDWUOE-UHFFFAOYSA-N
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Description

2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine is a heterocyclic organic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine typically involves the reaction of 1H-imidazole with a suitable pyrimidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

888314-20-3

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)propan-2-amine

InChI

InChI=1S/C11H15N5/c1-8-6-9(11(2,3)12)15-10(14-8)16-5-4-13-7-16/h4-7H,12H2,1-3H3

InChI Key

JHIYREJSQDWUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)C(C)(C)N

Origin of Product

United States

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